Stereospecific Enzyme Hydration: Ethylmaleic Acid vs. Ethylfumaric Acid in Pseudomonas aeruginosa
Cell-free extracts of butyrate-grown Pseudomonas aeruginosa catalyze the hydration of ethylmaleic acid [(Z)-2-ethylbut-2-enedioic acid] but do not hydrate ethylfumaric acid [(E)-2-ethylbut-2-enedioic acid], as determined by gas chromatography and fluorimetric assay [1]. This binary result (positive for Z-isomer, negative for E-isomer) demonstrates that the hydratase enzyme exhibits absolute stereospecificity for the cis configuration. The trans isomer ethylfumaric acid is completely unreactive under identical assay conditions [1].
| Evidence Dimension | Enzyme-catalyzed hydration by Pseudomonas aeruginosa cell-free extract |
|---|---|
| Target Compound Data | Hydration detected (positive) – product formation confirmed by gas chromatography and fluorimetric assay |
| Comparator Or Baseline | Ethylfumaric acid [(E)-2-ethylbut-2-enedioic acid]: no hydration detected (negative) |
| Quantified Difference | Qualitative binary outcome: positive vs. negative. Stereospecific recognition exclusively for the (Z)-isomer. |
| Conditions | Cell-free extract of butyrate-grown Pseudomonas aeruginosa; assay buffer: 5 mM potassium phosphate (pH 6.0); product detection by gas chromatography following methyl ester derivatization and fluorimetric assay (Rabin et al., 1968) |
Why This Matters
For enzymology studies requiring a stereochemically defined substrate to probe cis/trans selectivity of hydratases or related enzymes, only the (Z)-isomer provides biological activity; the (E)-isomer is inert, making isomer purity a critical procurement specification.
- [1] Rabin, R., Salamon, I. I., Bleiweis, A. S., Carlin, J., & Ajl, S. J. (1968). Metabolism of ethylmalic acids by Pseudomonas aeruginosa. Biochemistry, 7(1), 377–389. https://doi.org/10.1021/bi00841a048 View Source
